molecular formula C15H13ClN4O4S B12181591 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

Cat. No.: B12181591
M. Wt: 380.8 g/mol
InChI Key: WXWZBFTUGMPPTC-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonyl group, and a chlorobenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with sulfuric acid and sodium nitrite. The resulting benzoxadiazole is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

In the next step, the sulfonylated benzoxadiazole is reacted with ethylenediamine to form the intermediate compound, which is then coupled with 2-chlorobenzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the study of cellular processes, including glucose uptake and metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring acts as a fluorescent moiety, allowing researchers to track its binding and activity within biological systems. The sulfonyl group enhances its solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose (2-NBDG)

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide stands out due to its combination of a benzoxadiazole ring, sulfonyl group, and chlorobenzamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications.

Properties

Molecular Formula

C15H13ClN4O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C15H13ClN4O4S/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)

InChI Key

WXWZBFTUGMPPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32)Cl

Origin of Product

United States

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